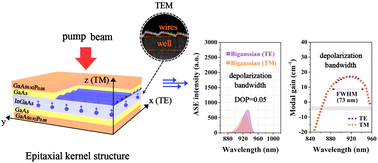Ultra-broadband depolarization based on directly-coupled quantum wire-to-well modulation and their aliasing effect for polarization-insensitive light-emitting diodes
Nanoscale Pub Date: 2023-10-25 DOI: 10.1039/D3NR04423H
Abstract
Nowadays, strained quantum structures have been widely used in various light-emitting devices with a variety of compounds for progressive applications. However, the lattice-mismatch-induced strains in the materials would cause a problem of polarization dependence for polarization-independent optical applications. To address this issue, in this paper we propose a novel ultra-broadband depolarization mechanism and approach based on a directly-coupled well–wire-hybrid nanostructure. It contains quantum wire-to-well modulation and their aliasing effects on strain, energy-band structure and optical gain to obtain independent and comparable bipolarization of optical signals. The material structure involves a special well and on-well quantum wires with gradually-changing band-gaps, which are formed by utilizing the indium (In)-segregation effect and the growth-orientation-dependent multi-atomic step effect. With this special hybrid nanostructure, the depolarization efficiency can be 95% higher than that of a single compressive-strained quantum well. A low polarization degree of 0.05 and a very small gain difference of |GTE − GTM| < 1.3 cm−1 in different polarizations are achieved over a very broad gain bandwidth (870–950 nm) for an InGaAs material system. Therefore, this is a new chance for the development of ultra-broadband and polarization-insensitive optical applications.


Recommended Literature
- [1] Capture of [Bi4]6− and [Bi3]5− anions by [Rh(L)]+ (L = COD) cations in the closo heteroatomic clusters {Bi4[Rh(L)]4}2− and {Bi3[Rh(L)]3}2−†
- [2] Inside front cover
- [3] Exploiting the maize genome
- [4] Insights into the growth of nanoparticles in liquid polyol by thermal annealing†
- [5] The impact of vinylene bridges and side chain alkyl groups on the solid state structures of tricyanovinyl-substituted thiophenes†
- [6] CeLab, a microfluidic platform for the study of life history traits, reveals metformin and SGK-1 regulation of longevity and reproductive span†
- [7] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
- [8] Prediction of stable silver selenide-based energy materials sustained by rubidium selenide alloying†
- [9] Effect of Zn2+ ions on the assembly of amylin oligomers: insight into the molecular mechanisms†
- [10] Synthesis, structure and coordination of the ambiphilic ligand (2-picolyl)BCy2†‡

Journal Name:Nanoscale
Research Products
-
CAS no.: 121343-59-7
-
CAS no.: 121578-13-0
-
CAS no.: 1517-51-7









